5-[(3-chlorophenyl)amino]-N-[2-(4-chlorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide 5-[(3-chlorophenyl)amino]-N-[2-(4-chlorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18908205
InChI: InChI=1S/C17H15Cl2N5O/c18-12-6-4-11(5-7-12)8-9-20-17(25)15-16(23-24-22-15)21-14-3-1-2-13(19)10-14/h1-7,10H,8-9H2,(H,20,25)(H2,21,22,23,24)
SMILES:
Molecular Formula: C17H15Cl2N5O
Molecular Weight: 376.2 g/mol

5-[(3-chlorophenyl)amino]-N-[2-(4-chlorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide

CAS No.:

Cat. No.: VC18908205

Molecular Formula: C17H15Cl2N5O

Molecular Weight: 376.2 g/mol

* For research use only. Not for human or veterinary use.

5-[(3-chlorophenyl)amino]-N-[2-(4-chlorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide -

Specification

Molecular Formula C17H15Cl2N5O
Molecular Weight 376.2 g/mol
IUPAC Name 5-(3-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]-2H-triazole-4-carboxamide
Standard InChI InChI=1S/C17H15Cl2N5O/c18-12-6-4-11(5-7-12)8-9-20-17(25)15-16(23-24-22-15)21-14-3-1-2-13(19)10-14/h1-7,10H,8-9H2,(H,20,25)(H2,21,22,23,24)
Standard InChI Key WBJYNWPRHVDNFW-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Cl)NC2=NNN=C2C(=O)NCCC3=CC=C(C=C3)Cl

Introduction

5-[(3-chlorophenyl)amino]-N-[2-(4-chlorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound featuring a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. This compound is characterized by the presence of two chlorophenyl moieties and an ethyl group, contributing to its unique chemical properties and potential biological activities.

Synthesis

The synthesis of 5-[(3-chlorophenyl)amino]-N-[2-(4-chlorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic synthesis techniques. These methods often include the formation of the triazole ring through click chemistry reactions, followed by the introduction of the chlorophenyl groups and the amide functionality.

Biological Activities

Compounds containing triazole rings are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. The specific configuration and functional groups in 5-[(3-chlorophenyl)amino]-N-[2-(4-chlorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide may enhance its biological activity compared to similar compounds.

Biological ActivityPotential Applications
AntifungalTreatment of fungal infections
AntibacterialTreatment of bacterial infections
AnticancerCancer therapy

Similar Compounds

Several compounds share structural similarities with 5-[(3-chlorophenyl)amino]-N-[2-(4-chlorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide. These include:

| Compound Name | Structure Features | Biological Activity |

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator